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Compound of Interest

Compound Name: 22Z-Paricalcitol

Cat. No.: B1156411 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 22Z-
Paricalcitol, a stereoisomer of the synthetic vitamin D analog Paricalcitol. This document

details its synthesis, physicochemical characteristics, and mechanism of action, with a focus on

providing actionable data and protocols for scientific professionals.

Physicochemical Properties
22Z-Paricalcitol, a synthetic vitamin D2 analog, possesses distinct physicochemical properties

owing to the Z-configuration of the double bond at the C22 position. While specific

experimental data for this isomer is limited in publicly available literature, the following tables

summarize the known and predicted properties of 22Z-Paricalcitol and its parent compound,

Paricalcitol.

Table 1: General and Physicochemical Properties of 22Z-Paricalcitol
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Property Value Source

Molecular Formula C27H44O3 PubChem[1]

Molecular Weight 416.64 g/mol Pharmaffiliates[2]

CAS Number 1884139-61-0 PubChem[1]

Appearance White to off-white solid N/A

Melting Point 180-185°C Clearsynth

Solubility

Soluble in organic solvents

such as methanol, ethanol,

and chloroform; insoluble in

water.

Clearsynth

Storage 2-8°C Refrigerator Pharmaffiliates[2]

Table 2: Predicted Physicochemical Properties of Paricalcitol (for comparison)

Property Predicted Value Source

logP 5.27 DrugBank Online[3]

pKa (Strongest Acidic) 14.81 DrugBank Online[3]

pKa (Strongest Basic) -1 DrugBank Online[3]

Water Solubility 0.0068 mg/mL DrugBank Online[3]

Synthesis of 22Z-Paricalcitol
The stereoselective synthesis of 22Z-Paricalcitol is a multi-step process, with two critical

transformations dictating the final stereochemistry: a Julia-Lythgoe olefination and a Horner-

Wadsworth-Emmons reaction.[4][5]

Key Synthetic Reactions
Julia-Lythgoe Olefination: This reaction is pivotal for the stereoselective formation of the Z-

alkene. It involves the reaction of an aldehyde functionality on the CD-ring system with a

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/22Z-Paricalcitol
https://www.pharmaffiliates.com/en/1884139-61-0-22z-paricalcitol-pa4312510.html
https://pubchem.ncbi.nlm.nih.gov/compound/22Z-Paricalcitol
https://www.pharmaffiliates.com/en/1884139-61-0-22z-paricalcitol-pa4312510.html
https://go.drugbank.com/drugs/DB00910
https://go.drugbank.com/drugs/DB00910
https://go.drugbank.com/drugs/DB00910
https://go.drugbank.com/drugs/DB00910
https://www.benchchem.com/product/b1156411?utm_src=pdf-body
https://www.benchchem.com/product/b1156411?utm_src=pdf-body
https://www.aragen.com/wp-content/uploads/2021/04/A-new-metabolite-of-Paricalcitol-stereoselective-synthesis-of-22Z-isomer-of-1a25-dihydroxy-19-norvitamin-D2.pdf
https://www.researchgate.net/publication/294579100_A_New_Metabolite_of_Paricalcitol_Stereoselective_synthesis_of_22Z-_isomer_of_1a_25-dihydroxy-19-norvitamin_D2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1156411?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


benzothiazolyl sulfone.[4] The reaction proceeds through the addition of the sulfonyl carbanion

to the aldehyde, followed by functionalization of the resulting alcohol and a reductive

elimination to yield the alkene.[6]

Horner-Wadsworth-Emmons Reaction: This reaction is employed to construct the diene motif

between the A-ring and the CD-ring systems of the molecule. It involves the reaction of a

phosphine oxide with the Windaus-Grundmann's ketone.[4]

Experimental Workflow for the Synthesis of 22Z-
Paricalcitol
The following diagram illustrates the general workflow for the synthesis of 22Z-Paricalcitol,
highlighting the key stages.
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Caption: Synthetic workflow for 22Z-Paricalcitol.

Detailed Experimental Protocols
Protocol 1: Julia-Lythgoe Olefination for Z-Isomer Synthesis[4]

Preparation of the Sulfone Anion: To a solution of the benzothiazolyl sulfone in anhydrous

tetrahydrofuran (THF) at -78°C under an inert atmosphere, add a solution of lithium

diisopropylamide (LDA) dropwise. Stir the mixture for 30 minutes to generate the sulfonyl

carbanion.
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Reaction with Aldehyde: To the solution of the sulfonyl carbanion, add a solution of the CD-

ring aldehyde in anhydrous THF dropwise at -78°C. Monitor the reaction by thin-layer

chromatography (TLC).

Work-up and Isolation: Upon completion, quench the reaction with a saturated aqueous

solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the

organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel to obtain the

desired intermediate with the Z-configured side chain.

Protocol 2: Horner-Wadsworth-Emmons Reaction[4]

Deprotonation of Phosphonate: To a solution of the phosphonate ester in anhydrous THF at

-78°C under an inert atmosphere, add a strong base such as n-butyllithium dropwise. Stir the

mixture for 30 minutes.

Reaction with Ketone: To the resulting ylide solution, add a solution of the Windaus-

Grundmann's ketone in anhydrous THF dropwise at -78°C. Allow the reaction to warm to

room temperature and stir until completion as monitored by TLC.

Work-up and Isolation: Quench the reaction with water and extract the product with an

organic solvent like ethyl acetate. Wash the combined organic extracts with brine, dry over

anhydrous sodium sulfate, and concentrate in vacuo.

Purification: Purify the residue by flash chromatography to yield the desired alkene.

Mechanism of Action: Vitamin D Receptor (VDR)
Signaling Pathway
Paricalcitol, and by extension its 22Z isomer, exerts its biological effects by binding to the

Vitamin D Receptor (VDR), a nuclear receptor that plays a crucial role in regulating gene

expression.[3][7] The interaction of Paricalcitol with the VDR initiates a cascade of molecular

events that ultimately modulate the transcription of target genes involved in calcium and

phosphate homeostasis, as well as inflammatory responses.
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Upon binding to Paricalcitol, the VDR undergoes a conformational change and forms a

heterodimer with the Retinoid X Receptor (RXR).[8] This VDR-RXR heterodimer then

translocates to the nucleus and binds to specific DNA sequences known as Vitamin D

Response Elements (VDREs) in the promoter regions of target genes.[7] This binding can

either activate or repress gene transcription, depending on the specific gene and cellular

context.

Furthermore, Paricalcitol has been shown to inhibit inflammation by promoting the interaction

between the VDR and the p65 subunit of NF-κB, a key transcription factor in inflammatory

signaling. This interaction sequesters NF-κB, preventing it from binding to its target DNA

sequences and thereby inhibiting the transcription of pro-inflammatory genes.[9]
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Caption: Paricalcitol-VDR signaling pathway.
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Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation and

analysis of Paricalcitol and its isomers, including 22Z-Paricalcitol.

Protocol 3: HPLC Method for Separation of Paricalcitol Isomers

A normal-phase HPLC method is effective for the separation of Paricalcitol and its related

substances.

Column: Silica gel stationary phase.

Mobile Phase: A gradient elution using a mixture of n-hexane and an alcohol (e.g., ethanol or

isopropanol).

Detection: UV detection at an appropriate wavelength.

The specific gradient and flow rate would need to be optimized for the particular column and

instrument used. This method allows for the determination of the relative content of each

impurity through peak area normalization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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